Cas no 942-70-1 (5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine)

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine structure
942-70-1 structure
Nombre del producto:5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Número CAS:942-70-1
MF:C8H6FN3S
Megavatios:195.216742992401
MDL:MFCD00981219
CID:803200
PubChem ID:24884642

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Propiedades químicas y físicas

Nombre e identificación

    • 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
    • 1,3,4-Thiadiazol-2-amine,5-(4-fluorophenyl)-
    • 2-Amino-5-(4-Fluorophenyl)-1,3,4-Thiadiazole
    • 5-(4-Fluoro-phenyl)-[1,3,4]thiadiazol-2-ylamine
    • 2-Amino-5-(4-fluor-phenyl)-<1.3.4>thiadiazol
    • 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine(SALTDATA: FREE)
    • 5-(4-fluorophenyl)-1,3,4-thiadiazole-2-ylamine
    • 1,3,4-Thiadiazole, 2-amino-5-(p-fluorophenyl)- (7CI, 8CI)
    • 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine (ACI)
    • 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-ylamine
    • MLS000106676
    • CCG-200216
    • SR-01000402366
    • 1,3,4-Thiadiazol-2-amine, 5-(4-fluorophenyl)-
    • CHEMBL1711247
    • MFCD00981219
    • 942-70-1
    • F0345-3713
    • Cambridge id 5554904
    • STK346807
    • AKOS000225522
    • Oprea1_492697
    • 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole, 97%
    • HMS2461A20
    • SMR000111053
    • SR-01000402366-1
    • SCHEMBL1143313
    • 2-AMINO-5-(4-FLUOROPHENYL)-1 3 4-THIADI&
    • AB07890
    • DB-005944
    • DTXSID10339176
    • Oprea1_665684
    • 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine #
    • NS-01913
    • MDL: MFCD00981219
    • Renchi: 1S/C8H6FN3S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12)
    • Clave inchi: WRSVCKNLHZWSNJ-UHFFFAOYSA-N
    • Sonrisas: FC1C=CC(C2SC(N)=NN=2)=CC=1

Atributos calculados

  • Calidad precisa: 195.02700
  • Masa isotópica única: 195.027
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 1
  • Complejidad: 173
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 80A^2
  • Xlogp3: 1.8

Propiedades experimentales

  • Denso: 1.423g/cm3
  • Punto de fusión: 238-243 °C
  • Punto de ebullición: 351.9ºC at 760mmHg
  • Punto de inflamación: 166.6ºC
  • índice de refracción: 1.643
  • PSA: 80.04000
  • Logp: 2.50760

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Información de Seguridad

  • Símbolo: GHS07
  • Palabra de señal:Warning
  • Instrucciones de peligro: H302-H319
  • Declaración de advertencia: P305+P351+P338
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Código de categoría de peligro: 22-36
  • Instrucciones de Seguridad: S26
  • Señalización de mercancías peligrosas: Xn
  • Términos de riesgo:R22

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Datos Aduaneros

  • Código HS:2934999090
  • Datos Aduaneros:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM305164-25g
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
942-70-1 95%
25g
$646 2024-07-19
Life Chemicals
F0345-3713-2.5g
5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine
942-70-1 95%+
2.5g
$72.0 2023-09-07
abcr
AB219777-25g
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; .
942-70-1 95%
25g
€695.00 2025-02-15
Life Chemicals
F0345-3713-10g
5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine
942-70-1 95%+
10g
$199.0 2023-09-07
TRC
F594485-500mg
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
942-70-1
500mg
$ 98.00 2023-04-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
663557-5G
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
942-70-1 97%
5G
¥3807.03 2022-02-24
abcr
AB219777-25 g
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; .
942-70-1 95%
25 g
€745.50 2023-07-20
abcr
AB219777-1g
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, 95%; .
942-70-1 95%
1g
€99.80 2025-02-15
Ambeed
A573825-1g
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
942-70-1 95%
1g
$40.0 2025-03-18
Chemenu
CM305164-1g
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
942-70-1 95%
1g
$53 2024-07-19

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Catalysts: Iron chloride (FeCl3) Solvents: Ethanol ;  12 h, reflux
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referencia
Cyclization-oxidation of Benzylidenehydrazinecarbothioamides by FeCl3·6H2O or ZnCl2·6H2O Catalysts and Synthesis of New 1,3,4-Thiadiazolo-[3,2- α]Pyrimidines
Darehkordi, Ali; Zarezadeh Abarqouei, Behnam; Rahmani, Fariba, Journal of Heterocyclic Chemistry, 2017, 54(3), 1872-1879

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  15 min, rt
1.2 Reagents: Acetic acid ,  Hydrogen peroxide Catalysts: Iodobenzene Solvents: Dimethyl sulfoxide ;  4 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium thiosulfate pentahydrate Solvents: Water
Referencia
PhI-Catalyzed Intramolecular Oxidative Coupling Toward Synthesis of 2-Amino-1,3,4-Thiadizoles
Han, Yingzhi; Sun, Yadong; Abdukader, Ablimit; Liu, Bifu; Wang, Duozhi, Catalysis Letters, 2018, 148(11), 3486-3491

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  1 h, 75 °C
1.2 Reagents: Water ;  4 h, reflux; cooled
1.3 Reagents: Potassium hydroxide Solvents: Water ;  basified, cooled
Referencia
New thiazolidinedione-5-acetic acid amide derivatives. Synthesis, characterization and investigation of antimicrobial and cytotoxic properties
Alegaon, Shankar G.; Alagawadi, Kallanagouda R., Medicinal Chemistry Research, 2012, 21(6), 816-824

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  2 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ;  rt; 3 h, 120 °C; 120 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
Referencia
Mandeloylamino acid aminopeptidase N inhibitor for treating tumor and its synthesis method
, China, , ,

Synthetic Routes 5

Condiciones de reacción
1.1 Catalysts: Phosphorus oxychloride ;  15 min, 120 °C
1.2 Reagents: Water ;  cooled
1.3 Reagents: Potassium hydroxide Solvents: Water ;  neutralized
Referencia
An efficient and one pot synthesis of silica supported synthesis of fluorinated 1,3,4-Thiadiazole derivative under microwave irradiation
Dhotre, Bharat; Dobhal, Bhagwan singh; Raut, Santosh; Kale, Amol; Arif, Pathan Mohd, To Chemistry Journal, 2020, 6, 61-65

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  120 min, 80 °C; 80 °C → rt
1.2 Reagents: Water ;  30 min, cooled; 5 h, 110 °C; cooled
1.3 Reagents: Water ;  cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
Referencia
Synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles
Liu, Yuting; Zhou, Ying; Yin, Dawei, Jingxi Shiyou Huagong, 2011, 28(1), 61-63

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  rt; 1 h, 75 °C; 75 °C → rt
1.2 Reagents: Water ;  rt; 4 h, 100 °C
1.3 Reagents: Sodium hydroxide ;  pH 8, cooled
Referencia
Synthesis of glycine derivatives as aminopeptidase inhibitors
Huang, Hui-Ming; Liang, Hui; Li, Min; Chen, Gen-Lin; Liu, Cheng-Mei, Nanchang Daxue Xuebao, 2011, 51(3), 8-12

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  0.5 - 2 h, 75 °C
1.2 Solvents: Water ;  75 °C → rt; 4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
Referencia
Synthesis of 1,2,3-triazole-1,3,4-thiadiazole hybrids as novel α-glucosidase inhibitors by in situ azidation/click assembly
Kumar, Hariom ; Dhameja, Manoj ; Kurella, Sirisha; Uma, Adepally; Gupta, Preeti, Archiv der Pharmazie (Weinheim, 2023, 356(8),

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  0.5 h, 75 °C; 75 °C → rt
1.2 Solvents: Water ;  4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
Referencia
Novel aminopeptidase N inhibitors derived from 1,3,4-thiadiazole scaffold
Tu, Guo-Gang; Li, Shao-Hua; Huang, Hui-Ming; Li, Gang; Xiong, Fang; et al, Bioorganic & Medicinal Chemistry, 2008, 16(14), 6663-6668

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  1 h, 75 °C
1.2 Reagents: Water ;  4 h, 115 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, rt
Referencia
The synthesis and preliminary activity assay in vitro of peptide-like derivatives as APN inhibitors
Li, Shao-hua; Li, Gang; Huang, Hui-ming; Xiong, Fang; Liu, Cheng-mei; et al, Archives of Pharmacal Research, 2008, 31(10), 1231-1239

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  2.5 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ;  4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, cooled
Referencia
Design and synthesis of new benzo[d]oxazole-based derivatives and their neuroprotective effects on β-amyloid-induced PC12 cells
Liu, Zheng; Bian, Ming; Ma, Qian-Qian; Zhang, Zhuo; Du, Huan-Huan; et al, Molecules, 2020, 25(22),

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  3 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ;  4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, cooled
Referencia
Discovery of novel carbazole derivatives containing a 1,3,4-thiadiazole moiety as antifungal candidates
Tang, Chenghao; Chen, Xingju; Yang, Shengzhou; Guo, Wenbo; Yang, Xiumei; et al, Phosphorus, 2023, 198(8), 627-631

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Iron chloride (FeCl3) Solvents: Water ;  3 min, reflux
Referencia
FeCl3-promoted synthesis of 1,3,4-thiadiazoles under combined microwave and ultrasound irradiation in water
Feng, Huangdi; Ying, Xili; Peng, Yanqing; Eycken, Erik V.; Liu, Chuanduo; et al, Monatshefte fuer Chemie, 2013, 144(5), 681-686

Synthetic Routes 14

Condiciones de reacción
1.1 Solvents: Polyethylene glycol ;  10 min, 25 - 30 °C
1.2 20 min, 25 - 30 °C
Referencia
Lemon Juice as a Biocatalyst Under Ultrasound Irradiation: Synthesis and Pharmacological Evaluation of 2-amino-1,3,4-thiadiazoles
Prasad, Malavattu G.; Lakshmi, Chapala V.; Katari, Naresh K.; Pal, Manojit, Anti-Cancer Agents in Medicinal Chemistry, 2020, 20(11), 1379-1386

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  0.5 h, 75 °C
1.2 Solvents: Water ;  4 h, reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
Referencia
Improved antiproliferative activity of 1,3,4-thiadiazole-containing histone deacetylase (HDAC) inhibitors by introduction of the heteroaromatic surface recognition motif
Guan, Peng; Wang, Lei; Hou, Xuben; Wan, Yichao; Xu, Wenfang; et al, Bioorganic & Medicinal Chemistry, 2014, 22(21), 5766-5775

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Tosylhydrazine ,  Iodine Solvents: Dimethyl sulfoxide ;  12 h, 100 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referencia
I2 Promoted Synthesis of 2-Aminothiadiazoles Employing KSCN as a Sulfur Source Under Metal-Free Conditions
Zhu, Fuyuan; Yan, Zhaohua ; Ai, Chengmei; Wang, Yanmei; Lin, Sen, European Journal of Organic Chemistry, 2019, 2019(38), 6561-6565

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  rt → 75 °C; 30 min, 75 °C; 75 °C → rt
1.2 Reagents: Water ;  4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
Referencia
Design of new phenothiazine-thiadiazole hybrids via molecular hybridization approach for the development of potent antitubercular agents
Ramprasad, Jurupula; Nayak, Nagabhushana; Dalimba, Udayakumar, European Journal of Medicinal Chemistry, 2015, 106, 75-84

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Phosphorus oxychloride ;  30 min, 75 °C; 75 °C → rt
1.2 Reagents: Water ;  4 h, reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 8
Referencia
Synthesis and biological evaluation of new imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives
Ramprasad, Jurupula; Nayak, Nagabhushana; Dalimba, Udayakumar; Yogeeswari, Perumal; Sriram, Dharmarajan; et al, European Journal of Medicinal Chemistry, 2015, 95, 49-63

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: (Chloromethylene)dimethylammonium chloride Solvents: Dimethylformamide ;  1 min, rt; 5 min, rt → 60 °C
Referencia
Microwave-Assisted OPC-VH Mediated Synthesis of 2-Amino-1,3,4-thiadiazoles
Kumar, Parmod; Phougat, Harshita; Kumar, Anil; Verma, Anurakshee; Singh, Karan, Organic Preparations and Procedures International, 2023, 55(1), 91-98

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Sodium acetate ,  Iron chloride (FeCl3) ,  Bromine Solvents: Acetic acid ;  30 min, rt
Referencia
2,5-Disubstituted-1,3,4-oxadiazoles/thiadiazole as surface recognition moiety: Design and synthesis of novel hydroxamic acid based histone deacetylase inhibitors
Rajak, Harish; Agarawal, Avantika; Parmar, Poonam; Thakur, Bhupendra Singh; Veerasamy, Ravichandran; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(19), 5735-5738

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Raw materials

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Preparation Products

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:942-70-1)5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
A844896
Pureza:99%
Cantidad:25g
Precio ($):378.0